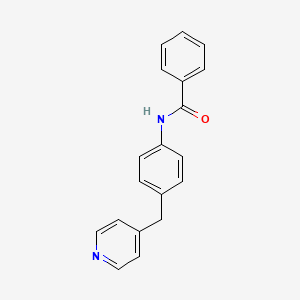

N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide

Descripción

N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide is a benzamide derivative characterized by a phenyl ring substituted with a pyridin-4-ylmethyl group at the para position. This structural motif is significant in medicinal chemistry due to the pyridine moiety's ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets . The compound is cataloged under CAS number 332152-50-8 and is structurally related to kinase inhibitors and other bioactive molecules, though its specific biological activity remains underexplored in the provided literature .

Propiedades

IUPAC Name |

N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(17-4-2-1-3-5-17)21-18-8-6-15(7-9-18)14-16-10-12-20-13-11-16/h1-13H,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAVNOUPIGPWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355144 | |

| Record name | N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73295-33-7 | |

| Record name | N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

Industrial production methods for N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide has been explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. The compound has shown promise as a lead candidate in drug development due to its ability to interact with specific biological targets.

Case Studies

- Cancer Treatment : Research indicates that compounds similar to N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that modifications of the compound can enhance its efficacy against various cancer cell lines by targeting growth factor receptors and signaling pathways .

- Antimicrobial Activity : The compound's structural features suggest potential antibacterial and antifungal properties. Investigations into its biological activity have shown that it can disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .

Materials Science

The unique structural properties of N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide make it suitable for applications in materials science, particularly in the development of advanced materials such as polymers and nanomaterials.

Applications

- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form hydrogen bonds can improve the interaction between polymer chains, resulting in stronger composite materials .

- Nanomaterials : Research into the use of N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide in nanotechnology has indicated its potential for creating functionalized nanoparticles. These nanoparticles can be utilized in drug delivery systems, improving bioavailability and targeting specific tissues .

Biological Studies

N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide is also employed in biological studies to explore its interactions with various biomolecules. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects.

Research Insights

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For example, it has been observed to inhibit certain kinases that play a role in cellular proliferation .

- Cellular Effects : Investigations into the cellular effects of N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide have revealed its impact on cell signaling pathways, apoptosis, and cell cycle regulation. This information is essential for assessing the safety and efficacy of the compound for therapeutic use .

Comparative Analysis Table

Mecanismo De Acción

The mechanism of action of N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may act as an inhibitor of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinyl Substitutions

a) Anti-LSD1 Benzamide Derivatives (Compounds 6a and 6b)

Compounds N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a) and N-(4-(2-Aminocyclopropyl)phenyl)-3-(pyridin-4-yl)benzamide hydrochloride (6b) () share a pyridin-4-yl substituent but differ in its position (para vs. meta on the benzamide). Key distinctions include:

- Yields : 6a (85%) vs. 6b (72%), indicating positional effects on synthetic efficiency.

- Physical Properties : Melting points and spectral data (1H/13C NMR) are reported, enabling structural validation .

b) Imatinib-Related Impurity ()

The compound 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-pyridinyl)-2-pyrimidinylamino]phenyl]benzamide is an impurity of Imatinib, a tyrosine kinase inhibitor. Compared to the target compound:

Substituent Variations: Thiophene, Furan, and Halogenated Analogues

Compounds in with thiophene (4a, 4b, 5b) or furan (3b) substituents demonstrate how heterocyclic replacements influence properties:

Chlorophenyl and Trifluoromethyl Derivatives ()

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide features a trifluoromethylpyridinyl group:

- Physical Properties : Predicted density (1.354 g/cm³) and boiling point (425.4°C) reflect high molecular weight and polarity.

- Bioactivity Potential: The CF₃ group often improves metabolic stability and binding affinity in drug candidates .

Acid Chloride Coupling ()

The general procedure for synthesizing N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide involves reacting acid chlorides with aminobenzamides in THF/pyridine. This method is scalable and applicable to diverse substituents .

Anticancer and Antimicrobial Benzamides ()

Imidazole-substituted benzamides like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide show potent anticancer activity (cervical cancer) and antimicrobial effects. The imidazole ring’s basicity and hydrogen-bonding capacity are critical for activity .

Anti-LSD1 Activity ()

Pyridin-4-yl benzamides (6a, 6b) are potent LSD1 inhibitors, a target in oncology. Their activity underscores the role of pyridine in epigenetic modulation .

Actividad Biológica

N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the potential of N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide as an anticancer agent. A key study evaluated its cytotoxic effects on various cancer cell lines, revealing promising results:

These values indicate that the compound exhibits significant cytotoxicity, particularly against lung (A549) and breast (MCF-7) cancer cell lines.

The mechanism by which N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide exerts its anticancer effects involves the inhibition of specific molecular targets associated with cancer cell proliferation and survival. Studies suggest that it may inhibit DNA methyltransferases (DNMTs), thereby reactivating tumor suppressor genes and promoting apoptosis in cancer cells .

Case Studies

- In Vitro Studies : In a controlled laboratory setting, N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide was tested against several human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 and A549 cells.

- In Vivo Studies : Animal models treated with N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide showed reduced tumor growth compared to control groups. These studies support the compound's potential as an effective anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide. Modifications to the pyridine ring and benzamide structure have been explored to enhance biological activity:

| Modification | Effect |

|---|---|

| Addition of methyl groups | Increased lipophilicity and potency |

| Alteration of substituents | Variation in receptor binding affinity |

| Change in linker length | Impact on cellular uptake |

These modifications have been shown to influence both the potency and selectivity of the compound against various cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.